molecular formula C12H19N3O2S B2689221 Tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+ CAS No. 1823583-23-8

Tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+

Cat. No. B2689221
CAS RN: 1823583-23-8
M. Wt: 269.36
InChI Key: SDWKFTLJSJORSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+ is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+ is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects
Tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+ has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines in the body, which may contribute to its anti-inflammatory properties. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+ in lab experiments is its high purity and good yields. This makes it easier to work with and ensures that the results obtained are reliable. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+. One area of interest is the development of new drugs based on this compound for the treatment of pain, inflammation, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as materials science and agrochemicals. Finally, more studies are needed to investigate the safety and toxicity of this compound in order to determine its suitability for use in humans.

Synthesis Methods

The synthesis of tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+ involves a multi-step process that starts with the reaction of tert-butyl isocyanide with 2-bromo-4,4-dimethyl-3-oxopentanoic acid. The resulting product is then treated with thioamide and cyclized to form the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

Tert-butyl 2-amino-4,4-dimethyl-4H-pyrrolo[3,4-D]thiazole-5(6H)-carboxyla+ has been extensively studied for its potential applications in pharmaceuticals. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat pain and inflammation. Additionally, it has been shown to have antitumor activity, indicating its potential use in cancer therapy.

properties

IUPAC Name

tert-butyl 2-amino-4,4-dimethyl-6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-11(2,3)17-10(16)15-6-7-8(12(15,4)5)14-9(13)18-7/h6H2,1-5H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWKFTLJSJORSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-4,4-dimethyl-4h,5h,6h-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate

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